molecular formula C14H15ClN2OS B2392299 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide CAS No. 923673-64-7

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

Cat. No.: B2392299
CAS No.: 923673-64-7
M. Wt: 294.8
InChI Key: WKFGMYZXJSPEOZ-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide: is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylthiazole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. This reaction forms 4-chlorophenylthiosemicarbazone, which is then cyclized to form the thiazole ring.

    Alkylation: The thiazole ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the 4-methyl group.

    Acetylation: The final step involves the reaction of the alkylated thiazole with acetic anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s bioactivity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring and chlorophenyl group may play a role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(4-chlorophenyl)thiazol-5-yl)ethyl)acetamide: Lacks the 4-methyl group, which may affect its bioactivity.

    N-(2-(2-(4-bromophenyl)-4-methylthiazol-5-yl)ethyl)acetamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological properties.

    N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its pharmacokinetics.

Uniqueness

The presence of both the 4-chlorophenyl and 4-methylthiazole groups in N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide makes it unique compared to other similar compounds

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFGMYZXJSPEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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